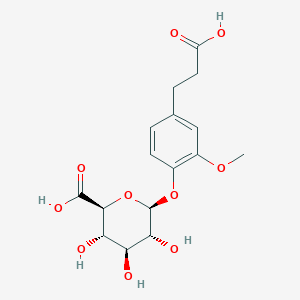

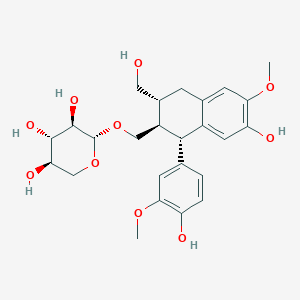

Dihydroferulic acid 4-O-glucuronide

説明

Dihydroferulic acid 4-O-glucuronide (DHFAG) is a versatile phenolic compound that is extensively utilized in scientific research . This compound is derived from ferulic acid, a natural component present in numerous plant species .

Synthesis Analysis

DHFAG is derived from ferulic acid, a natural component present in numerous plant species . The bioavailability of these compounds depends on their free or conjugated presence in food matrices, which is also affected by food processing . Phenolic acids undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds .

Molecular Structure Analysis

The molecular formula of DHFAG is C16H20O10 . The structure of DHFAG can be found in various databases such as PubChem and EMBL-EBI .

Physical And Chemical Properties Analysis

The molecular weight of DHFAG is 372.32 g/mol . Other physical and chemical properties of DHFAG can be found in various databases such as PubChem and EMBL-EBI .

科学的研究の応用

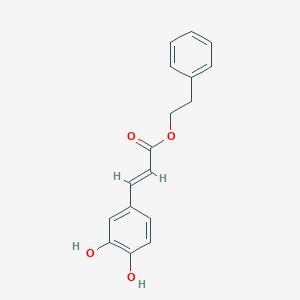

Antiproliferative Activity in Cancer Treatment : Dihydrocaffeic and dihydroferulic acids have shown effectiveness in inhibiting colon adenocarcinoma cell proliferation, suggesting potential therapeutic applications in cancer treatment. Their stability and metabolic fate are critical factors in this context (Martini, Conte, & Tagliazucchi, 2019).

Antioxidative and Protective Effects : Ferulic acid demonstrates antioxidative and protective effects in oxidative brain injury. It modulates dysfunctional metabolic pathways and purinergic activities, stabilizing redox imbalance and cholinergic activities (Salau et al., 2019).

Markers for Metabolism of Caffeic Acid Derivatives : Isoferulic acid and possibly dihydroferulic acid are identified as novel markers for the metabolism of caffeic acid derivatives. This was particularly noted with significant increases in excretion following coffee supplementation (Rechner et al., 2001).

Vascular Function Maintenance : These compounds are known to maintain healthy vascular function by modulating the nitric oxide pathway in human umbilical vein endothelial cells (Le Sayec et al., 2017).

Antifungal Activity : Dihydroferulic acid esters, specifically propyl, methyl, and ethyl, exhibit strong antifungal activity against yeasts and various fungi, indicating potential applications in antifungal treatments (Beck et al., 2007).

Metabolic Fate Studies : Understanding the metabolic fate of dihydrocaffeic acid, of which dihydroferulic acid 4-O-glucuronide is a derivative, is crucial. Studies show a mixture of different primary and secondary metabolites in plasma after ingestion, with intestinal cells more capable of glucuronidating it and the liver favoring sulphation (Poquet, Clifford, & Williamson, 2008).

将来の方向性

The potential applications of DHFAG in drug discovery, biochemistry, and physiology have garnered considerable attention . A better understanding of the gut-host interplay and microbiome biochemistry is becoming highly relevant in understanding the impact of diet and its constituents . It is suggested that health responders and non-responders are studied in combination with explanatory metabolite profiles and gene variants . This approach could turn interindividual variation from a problem in human research to an asset for research on personalized nutrition .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERCTIKYSSKPA-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006707 | |

| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroferulic acid 4-O-glucuronide | |

CAS RN |

86321-28-0 | |

| Record name | Dihydroferulic acid 4-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

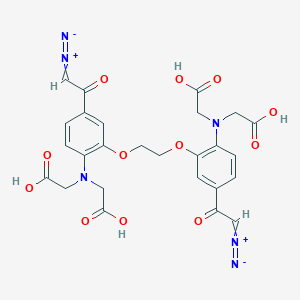

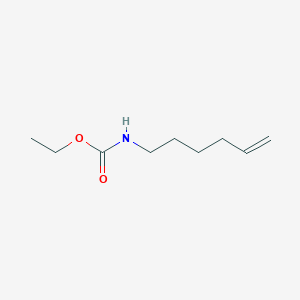

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)

![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)